molecular formula C18H18N2O B183758 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole CAS No. 56533-62-1

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole

Cat. No.: B183758
CAS No.: 56533-62-1
M. Wt: 278.3 g/mol
InChI Key: KQDAQWJJUFDJMM-UHFFFAOYSA-N
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Description

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole, typically involves multi-step organic reactions. One common method involves the installation of side chains on the indole core using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid . Another approach includes the use of palladium(II) acetate in the presence of bidentate ligands and bases under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, triethylamine, and p-toluenesulfonic acid. Reaction conditions often involve refluxing in solvents like toluene and acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted indoles and indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole is unique due to its specific structural features and the presence of both indole and dihydroindole moieties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to simpler indole derivatives .

Properties

IUPAC Name

1,2-bis(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDAQWJJUFDJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205094
Record name 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56533-62-1
Record name 1H-Indole, 1-[(2,3-dihydro-1H-indol-1-yl)acetyl]-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56533-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056533621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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